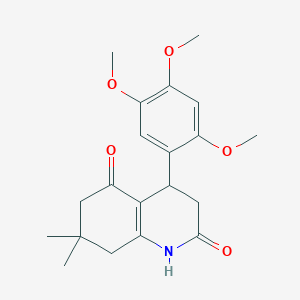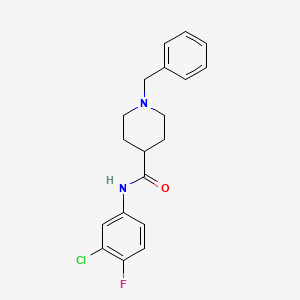![molecular formula C14H11N3O3 B4437868 5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4437868.png)
5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
説明
The compound “5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyridopyrimidines are known for their broad spectrum of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties . They are considered important in the search for new biologically active compounds .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . The synthesis involves heating the latter with MeONa at reflux in BuOH, leading to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones include condensation, cyclization, and substitution reactions .科学的研究の応用
Anticancer Properties
Pyrido[2,3-d]pyrimidines have gained attention as potential anticancer agents. They target various cancer-related proteins and pathways, making them promising candidates for chemotherapy. Notably, these compounds inhibit enzymes such as tyrosine kinase, dihydrofolate reductase, and cyclin-dependent kinase. Their structure–activity relationship (SAR) plays a crucial role in their effectiveness against cancer cells .
Antibacterial Activity
Pyrido[2,3-d]pyrimidines exhibit antibacterial effects. Researchers have explored their potential against pathogens like Toxoplasma gondii and Pneumocystis carinii. The inhibition of dihydrofolate reductase contributes to their antibacterial properties .
CNS Depressant and Anticonvulsant Effects
These compounds also impact the central nervous system (CNS). They demonstrate both depressant and anticonvulsant activities, which could be relevant for neurological disorders .
Antipyretic Properties
Pyrido[2,3-d]pyrimidines possess antipyretic effects, potentially useful in managing fever. Their mechanism of action in this context remains an area of interest .
Analgesic Activity
Studies suggest that pyrido[2,3-d]pyrimidines exhibit analgesic properties. Further investigations are needed to understand their precise mode of action .
Cell Cycle Arrest and Apoptosis Induction
Recent research has identified specific derivatives of pyrido[2,3-d]pyrimidine as inducers of cell cycle arrest and apoptosis in cancer cells. For instance, compound 5k demonstrated these effects in HepG2 cells, accompanied by modulation of proapoptotic proteins .
将来の方向性
作用機序
Target of Action
The primary targets of 5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are protein tyrosine kinases and phosphatidylinositol 3-kinase (PI3K) . These enzymes play crucial roles in cellular processes such as cell growth, differentiation, and survival .
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes, thereby inhibiting their activity . The exact nature of this interaction and the resulting changes in the targets are still under investigation.
Biochemical Pathways
The inhibition of protein tyrosine kinases and PI3K disrupts several biochemical pathways. These include pathways involved in cell proliferation and survival, leading to an overall antiproliferative effect . The exact downstream effects of this disruption depend on the specific cellular context and are a topic of ongoing research.
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, one representative compound in the same class demonstrated good oral pharmacokinetic properties with a bioavailability value of 45.3% when administered at a dose of 25 mg/kg in rats .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation. This is due to its inhibitory effects on protein tyrosine kinases and PI3K, which are critical for cell growth and survival .
特性
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-9-4-2-8(3-5-9)10-6-7-15-12-11(10)13(18)17-14(19)16-12/h2-7H,1H3,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXAIDFQEYRCFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=NC=C2)NC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{2-[4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl}quinazolin-4(3H)-one](/img/structure/B4437790.png)

![1-[3-(4-tert-butylphenyl)propanoyl]pyrrolidine](/img/structure/B4437799.png)
![5-[(diethylamino)sulfonyl]-2-methoxy-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B4437806.png)
![N-(2-methoxyethyl)-2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzamide](/img/structure/B4437814.png)
![2,4-dichloro-5-[(cyclopentylamino)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4437825.png)
![N,N-dimethyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4437832.png)

![N-(2-chlorophenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4437841.png)

![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4437880.png)
![8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4437886.png)
![8-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4437897.png)
